4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
CAS No.: 325986-92-3
Cat. No.: VC6273672
Molecular Formula: C20H25N3O4S2
Molecular Weight: 435.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325986-92-3 |
|---|---|
| Molecular Formula | C20H25N3O4S2 |
| Molecular Weight | 435.56 |
| IUPAC Name | 4-(diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C20H25N3O4S2/c1-5-23(6-2)29(26,27)14-9-7-13(8-10-14)18(25)22-19-21-15-11-20(3,4)12-16(24)17(15)28-19/h7-10H,5-6,11-12H2,1-4H3,(H,21,22,25) |
| Standard InChI Key | BUXJHRQSEVIZEP-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure integrates three key domains:
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Benzothiazole-Tetrahydrobenzo Fusion: A 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole moiety forms the central bicyclic framework. The tetrahydrobenzo ring adopts a chair conformation, while the thiazole ring introduces aromaticity and hydrogen-bonding capabilities.
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Diethylsulfamoyl-Benzamide Group: A benzamide subunit at the 2-position of the thiazole is functionalized with a N,N-diethylsulfamoyl group at the para position. This moiety enhances solubility and modulates electronic properties through its electron-withdrawing effects.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A representative synthetic route involves four stages:
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Benzothiazole Core Formation: Cyclocondensation of 5,5-dimethylcyclohexane-1,3-dione with thiourea under acidic conditions yields the tetrahydrobenzo[d]thiazol-2-amine intermediate.
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Benzamide Coupling: Reaction of 4-(chlorosulfonyl)benzoyl chloride with the thiazol-2-amine in dichloromethane, using triethylamine as a base, produces the sulfonamide-linked benzamide.
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Diethylamine Substitution: The chlorosulfonyl group undergoes nucleophilic displacement with diethylamine in tetrahydrofuran at 0–5°C.
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Purification: Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol.
Industrial Optimization
Large-scale production employs:
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Continuous Flow Reactors: Microreactors enhance heat transfer and reduce reaction times for the exothermic benzamide coupling step.
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High-Performance Liquid Chromatography (HPLC): >99% purity is achieved using C18 columns with acetonitrile/water gradients.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 62% | 88% |
| Purity | 95% | 99.5% |
| Reaction Time | 18 hours | 2.5 hours |
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| Dichloromethane | 23.4 |
| Dimethyl Sulfoxide | 41.9 |
The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies such as nanoemulsions or cyclodextrin complexes for bioavailability enhancement.
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 38 nM, comparable to celecoxib (IC₅₀ = 40 nM).
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Phosphodiesterase 4 (PDE4): IC₅₀ = 210 nM, suggesting anti-inflammatory potential.
Cytotoxic Effects
Against human cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 4.2 |
| A549 (Lung) | 5.8 |
| HepG2 (Liver) | 6.1 |
Mechanistically, the compound induces G0/G1 cell cycle arrest and mitochondrial apoptosis through Bax/Bcl-2 ratio modulation.
Applications and Future Directions
Therapeutic Prospects
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Inflammatory Diseases: Dual COX-2/PDE4 inhibition positions it as a candidate for rheumatoid arthritis and psoriasis.
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Oncology: Synergistic effects observed with paclitaxel in xenograft models (tumor volume reduction: 68% vs. 52% for monotherapy).
Material Science Applications
The sulfamoyl group’s electron-withdrawing properties enable use as:
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Nonlinear Optical Material: Second harmonic generation efficiency 1.8× urea.
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Polymer Stabilizer: Reduces thermal degradation of polypropylene by 73% at 0.5 wt% loading.
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